2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid
Description
Contextualization within Organic Synthesis Paradigms
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid is not explicitly detailed in readily available literature, necessitating a logical construction of its synthetic pathway based on established principles of organic chemistry and known reactions for analogous structures. A plausible synthetic route would likely involve a multi-step process, beginning with the preparation of the core pyrrolidine (B122466) and diphenylacetic acid fragments, followed by their strategic coupling.
One potential approach could commence with the synthesis of a suitable 3-substituted pyrrolidine precursor. This could be achieved through various methods, including the functionalization of commercially available pyrrolidine derivatives. For instance, a protected 3-hydroxypyrrolidine could be converted to a more reactive intermediate, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution.
The diphenylacetic acid moiety could be introduced by reacting a suitable diphenylmethane-based nucleophile with the activated pyrrolidine ring. Alternatively, a precursor such as diphenylacetonitrile (B117805) could be employed. The synthesis of 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine has been reported, which could serve as a key intermediate. prepchem.com Hydrolysis of the nitrile group to a carboxylic acid would yield the diphenylacetic acid portion.
Significance of Pyrrolidine and Diphenylacetic Acid Scaffolds in Medicinal Chemistry Precursors (Non-Biological Context)
The pyrrolidine ring and the diphenylacetic acid scaffold are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds. In a non-biological context, their significance lies in their utility as versatile building blocks for the synthesis of more complex molecules.
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can be readily functionalized at various positions. This allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules with specific chemical properties. The nitrogen atom within the ring can act as a basic center and a point for further derivatization. The stereochemistry of the pyrrolidine ring is also a key feature, with different stereoisomers often exhibiting distinct chemical and physical properties. The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available for their construction and modification. nih.gov
The diphenylacetic acid moiety provides a bulky, lipophilic group that can significantly influence the physicochemical properties of a molecule. The two phenyl rings can engage in various non-covalent interactions, such as pi-stacking, which can be important in the context of supramolecular chemistry and materials science. The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, providing a gateway to a diverse range of chemical derivatives. Diphenylacetic acid and its derivatives are utilized as starting materials or intermediates in the production of innovative drug candidates. innopeptichem.com
The combination of these two scaffolds in this compound results in a molecule with a unique combination of structural features: a basic nitrogen center, a chiral pyrrolidine ring, a bulky hydrophobic diphenylmethyl group, and a reactive carboxylic acid function. This amalgamation of properties makes it a valuable precursor for the synthesis of a wide range of target molecules in chemical research.
Overview of Academic Research Trajectories for this compound and Its Analogs
While specific academic research focusing solely on this compound is not extensively documented, the research trajectories for its analogs and compounds containing its constituent scaffolds are well-established.
Research on pyrrolidine-containing compounds is vast and covers numerous areas of chemistry. A significant body of work is dedicated to the development of new synthetic methodologies for the stereoselective synthesis of substituted pyrrolidines. These methods are crucial for accessing enantiomerically pure compounds for various applications. Furthermore, pyrrolidine derivatives are widely investigated as ligands in asymmetric catalysis and as organocatalysts themselves.
Similarly, research involving diphenylacetic acid derivatives is prominent in medicinal chemistry. Many studies focus on the synthesis of novel diphenylacetic acid analogs with modified substitution patterns on the phenyl rings to explore their structure-activity relationships in various biological targets. The use of diphenylacetic acid as a building block for the construction of more complex heterocyclic systems is also an active area of investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-21-14-13-18(15-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWGHPTGWFILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1 Ethylpyrrolidin 3 Yl 2,2 Diphenylacetic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid reveals two primary disconnection points that form the basis of most synthetic strategies. The most logical and common disconnection is at the C-C bond connecting the pyrrolidine (B122466) ring and the diphenylacetic acid moiety (Disconnection A). This approach simplifies the synthesis into two main challenges: the preparation of a suitably functionalized 1-ethylpyrrolidine-3-yl precursor and the synthesis of a reactive 2,2-diphenylacetic acid derivative.
A second key disconnection can be made within the 2,2-diphenylacetic acid fragment itself (Disconnection B), breaking it down into simpler aromatic precursors. This is a common strategy in the synthesis of diaryl compounds.
Plausible Retrosynthetic Pathways:
Pathway 1 (Based on Disconnection A): This involves the coupling of a 3-substituted 1-ethylpyrrolidine (B1582981) synthon with a 2,2-diphenylacetyl equivalent. The pyrrolidine component could be a nucleophile (e.g., an organometallic reagent) or an electrophile (e.g., a halide), which would react with an appropriately activated diphenylacetic acid derivative, such as an acyl chloride or ester.
Pathway 2 (Convergent Approach): In a more convergent strategy, precursors to both the pyrrolidine ring and the diphenylacetic acid are assembled separately and then combined in a late-stage key coupling step.
These strategies allow for modularity, enabling the synthesis of analogues by modifying either of the two primary fragments.
Synthesis of Pyrrolidine Ring System Precursors
The pyrrolidine ring is a privileged structure in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. researchgate.net The synthesis of the required 1-ethylpyrrolidin-3-yl precursor can be achieved through various routes, including the modification of existing pyrrolidine derivatives or de novo construction of the ring.
Functionalizing a pre-existing pyrrolidine ring at the 3-position is a direct approach. Starting materials like proline and 4-hydroxyproline (B1632879) are common and readily available chiral precursors for synthesizing a wide range of pyrrolidine-containing compounds. mdpi.comnih.gov
Palladium-catalyzed hydroarylation represents a modern and efficient method for creating 3-aryl pyrrolidines from pyrrolines. researchgate.netchemrxiv.org Although the target molecule has an acetic acid group rather than a simple aryl group at the 3-position, related catalytic C-C bond-forming reactions can be envisioned. Other methods involve the cyclization of acyclic precursors to form the pyrrolidine skeleton. mdpi.com
Table 1: Selected Methods for Pyrrolidine Synthesis and Functionalization
| Method | Starting Materials | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| Cyclization | Alkyl dihalides, primary amines | Microwave, aqueous alkaline medium | N-substituted pyrrolidines |
| Reductive Amination | 1,4-dicarbonyl compounds, ethylamine | Reducing agent (e.g., NaBH₃CN) | 1-Ethyl-pyrrolidine derivatives |
| Pd-catalyzed Hydroarylation | N-alkyl pyrrolines, aryl halides | Palladium catalyst, hydride source | 3-Aryl-N-alkyl pyrrolidines researchgate.netchemrxiv.org |
| From Chiral Pool | Proline, 4-hydroxyproline | Various reagents for functional group manipulation | Chiral substituted pyrrolidines mdpi.comnih.gov |
This table is generated based on data from multiple sources.
Achieving stereocontrol is crucial when synthesizing chiral molecules. For the pyrrolidine fragment, stereoselectivity can be introduced at various stages. One effective method is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, which can generate up to four stereogenic centers simultaneously in a controlled manner. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome of the cycloaddition, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org
Another established strategy is the asymmetric Michael addition, which can be used to construct key intermediates that are later cyclized to form the pyrrolidine ring. For instance, a practical and stereoselective process for a related intermediate, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was developed using an asymmetric Michael addition as a key step. nih.gov Such approaches provide access to optically pure pyrrolidine precursors. mdpi.com
Construction of the 2,2-Diphenylacetic Acid Moiety
The 2,2-diphenylacetic acid portion of the molecule can be synthesized through several established organic reactions. The primary challenge is the formation of the quaternary carbon center bearing two phenyl groups.
Diphenylacetyl chloride is a key reactive intermediate for coupling with the pyrrolidine fragment. It is typically prepared from diphenylacetic acid. The most common method involves treating diphenylacetic acid with a chlorinating agent. orgsyn.org Thionyl chloride (SOCl₂) is widely used for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl). orgsyn.org Other reagents, such as phosphorus pentachloride (PCl₅), can also be employed. orgsyn.org
The precursor, 2,2-diphenylacetic acid, can be synthesized through various routes. A classical method is the reduction of benzilic acid using hydriodic acid and red phosphorus. orgsyn.org Another approach involves the Friedel-Crafts reaction between benzene (B151609) and glyoxylic acid, catalyzed by a solid acid catalyst, which yields the diarylacetic acid directly. chemicalbook.com
Table 2: Reagents for the Synthesis of Diphenylacetyl Chloride from Diphenylacetic Acid
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| **Thionyl Chloride (SOCl₂) ** | Reflux in an inert solvent (e.g., benzene) | Volatile byproducts, high yield orgsyn.org | Corrosive and moisture-sensitive |
| **Oxalyl Chloride ((COCl)₂) ** | Inert solvent, often with a catalytic amount of DMF | Milder conditions, clean reaction | More expensive, toxic CO byproduct |
| Phosphorus Pentachloride (PCl₅) | Heating with the acid | Effective for less reactive acids | Solid byproduct (POCl₃) needs separation orgsyn.org |
This table is generated based on data from multiple sources. orgsyn.org
The formation of the diarylacetic acid structure itself relies on C-C coupling reactions. A modern and environmentally friendly approach is the use of heterogeneous catalysts. For example, a commercial zeolite has been shown to be a highly effective catalyst for the Friedel–Crafts alkylation of mandelic acid with aromatic substrates to yield mixed diarylacetic acids in a single step. worktribe.com
Acylation reactions using carboxylic acids directly are also being developed to avoid the need for pre-activating them into acyl chlorides. nih.gov While typically applied to heteroaromatic substrates, these methods highlight a trend towards more direct and atom-economical C-C bond formations. Decarboxylative coupling reactions, where a carboxylic acid group is expelled as CO₂, also provide a pathway to couple aromatic systems, though this is more common for α-keto acids. rsc.org These varied coupling strategies provide a toolbox for constructing the diarylacetic acid core of the target molecule.
Total Synthesis of this compound
The principal and most direct method for the total synthesis of this compound involves the hydrolysis of the corresponding nitrile, 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile.
Hydrolysis Pathways from Nitrile Precursors
Hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. libretexts.org This can be accomplished under either acidic or alkaline conditions. chemguide.co.uk The nitrile precursor, 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile, serves as a key intermediate in these synthetic routes. hzsqchem.com
The direct conversion of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile to the target carboxylic acid can be effectively carried out using acid-catalyzed hydrolysis. libretexts.orgchemguide.co.uk This process typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds by protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) salt as a byproduct. chemguide.co.uk
General Reaction Scheme for Acid Hydrolysis:
R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org
In this specific synthesis, the reaction would be:
C₂₀H₂₂N₂ + 2H₂O + H⁺ → C₂₀H₂₃NO₂ + NH₄⁺
| Reagent/Condition | Purpose | Typical Protocol |
| Dilute HCl or H₂SO₄ | Catalyst and source of H⁺ | Heating the nitrile under reflux with the acid solution. libretexts.org |
| Water | Nucleophile | Acts as the solvent and reactant. |
| Heat | To increase reaction rate | Reflux conditions are commonly employed. chemguide.co.uk |
The hydrolysis of nitriles can also be viewed as a two-step process where an amide is formed as an intermediate. chemguide.co.uk While acid-catalyzed hydrolysis often proceeds directly to the carboxylic acid, controlling the reaction conditions can sometimes allow for the isolation of the amide, 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetamide. This amide can then be subjected to a second hydrolysis step to yield the final carboxylic acid.
This sequential approach might be employed for purification purposes or if the amide itself is a desired compound. The initial partial hydrolysis to the amide can be achieved under milder conditions than the complete hydrolysis to the carboxylic acid. The subsequent hydrolysis of the amide to the carboxylic acid is then carried out, typically under more stringent acidic or basic conditions. msu.edu
| Step | Reactant | Product | Conditions |
| 1. Partial Hydrolysis | 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile | 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetamide | Controlled acid or base catalysis. |
| 2. Full Hydrolysis | 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetamide | This compound | Strong acid or base with heating. msu.edugoogle.com |
Condensation and Esterification Approaches
While hydrolysis of the nitrile is a primary route, alternative strategies involving condensation and esterification could theoretically be employed, although they are less commonly documented for this specific molecule. One hypothetical approach could involve the condensation of a diphenylacetic acid ester with a suitable 3-substituted-1-ethylpyrrolidine derivative. For instance, the reaction of ethyl diphenylacetate with 3-chloro-1-ethylpyrrolidine (B2838291) in the presence of a strong base to form an ester of the target compound, followed by hydrolysis, represents a possible, albeit complex, synthetic pathway.
Stereoselective Synthesis and Chiral Resolution Techniques
The this compound molecule contains a chiral center at the 3-position of the pyrrolidine ring. Consequently, it can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis provides an elegant method for producing enantiomerically enriched compounds. For pyrrolidine-containing molecules, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for establishing the stereochemistry of the pyrrolidine ring. While specific examples for the direct asymmetric synthesis of this compound are not widely reported, the principles of asymmetric catalysis are well-established for the synthesis of chiral pyrrolidines. researchgate.net
An alternative strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
If a racemic mixture of the final compound or a key intermediate is produced, chiral resolution can be employed to separate the enantiomers. This is often achieved through:
Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine) forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times. mdpi.com
Diastereoselective Precipitation for Chiral Enrichment
Diastereoselective precipitation is a cornerstone technique for the separation of enantiomers from a racemic mixture. This method relies on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which have distinct physical characteristics such as solubility, melting point, and boiling point. wikipedia.org This difference in physical properties allows for their separation through conventional methods like fractional crystallization. tcichemicals.com
The process begins by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. wikipedia.org For a racemic carboxylic acid, an enantiomerically pure amine is often used, and conversely, a racemic amine can be resolved using a chiral acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. whiterose.ac.uk Due to their different three-dimensional structures, these salts exhibit different crystal packing and solvation energies, leading to varying solubilities in a given solvent. wikipedia.org By carefully selecting the solvent and controlling conditions such as temperature, the less soluble diastereomeric salt can be induced to crystallize, or precipitate, from the solution, thereby enriching the solid phase with one diastereomer. wikipedia.org The more soluble diastereomer remains in the mother liquor. Subsequent filtration separates the solid crystals from the solution. libretexts.org The success of this separation is highly dependent on the difference in solubility between the diastereomeric salts; a larger difference facilitates a more efficient separation. acs.org After separation, the chiral resolving agent is removed, typically through an acid-base extraction, to yield the desired enantiomer in an enriched form. libretexts.org
In the specific case of this compound, the molecule is an amino acid, possessing both a basic tertiary amine within the ethylpyrrolidine ring and an acidic carboxylic acid group. This amphoteric nature allows for resolution by forming diastereomeric salts with either a chiral acid or a chiral base.
When applying a chiral organic acid as the resolving agent, the acid will react with the basic nitrogen of the pyrrolidine ring. Commonly employed chiral acids for resolving racemic amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orgwhiterose.ac.uk The choice of resolving agent is critical and often determined empirically by screening various candidates to find one that provides a significant solubility difference between the resulting diastereomeric salts. rsc.org
The process involves dissolving the racemic this compound and a stoichiometric equivalent of the chosen chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. Upon cooling or slow evaporation of the solvent, the less soluble diastereomeric salt will preferentially crystallize. For example, the salt formed between the (R)-amine and the (R,R)-tartaric acid might be less soluble than the salt formed between the (S)-amine and the (R,R)-tartaric acid. This allows for the physical separation of the crystalline salt, which is enriched in one enantiomer of the target compound. libretexts.org
| Resolving Agent Type | Example | Target Functional Group |
| Chiral Acid | (+)-Tartaric Acid | Basic Nitrogen (Pyrrolidine) |
| Chiral Acid | (R)-Mandelic Acid | Basic Nitrogen (Pyrrolidine) |
| Chiral Acid | (+)-Camphorsulfonic Acid | Basic Nitrogen (Pyrrolidine) |
| Chiral Base | (R)-1-Phenylethylamine | Carboxylic Acid |
| Chiral Base | Brucine | Carboxylic Acid |
Enantiomeric Excess Enhancement Methodologies
Following the initial diastereoselective precipitation, the isolated solid is often not enantiomerically pure. Methodologies to enhance the enantiomeric excess (e.e.) are therefore critical. The most common technique is recrystallization. tcichemicals.com By dissolving the enriched diastereomeric salt in a fresh portion of solvent and allowing it to crystallize again, the purity of the less soluble diastereomer can be progressively increased. This process can be repeated until a constant optical rotation is achieved, which typically indicates that the salt is diastereomerically pure. libretexts.org
Another powerful strategy for enhancing both yield and enantiomeric purity is the implementation of a dynamic resolution process. Classical resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other is discarded. wikipedia.org Dynamic resolution overcomes this limitation by combining the separation with in-situ racemization of the unwanted enantiomer in the solution phase. researcher.life The unwanted, more soluble diastereomer is continuously converted back into the racemic mixture. This disturbs the equilibrium, causing more of the less soluble, desired diastereomer to precipitate, theoretically allowing for a quantitative conversion of the racemate into a single enantiomer. acs.orgresearchgate.net This can be achieved through chemical or enzymatic catalysis. researchgate.net For amines, racemization can sometimes be induced using catalysts that facilitate the reversible formation of an achiral imine intermediate. rsc.org
Optimization of Reaction Conditions and Process Chemistry for Scalability
Scaling up the synthesis of a complex molecule like this compound from the laboratory bench to industrial production requires rigorous optimization of reaction conditions. Key considerations include improving yield, minimizing reaction times, ensuring safety, and reducing costs, all while maintaining high product purity and stereochemical integrity.
Solvent Effects and Reaction Kinetics Studies
The choice of solvent is a critical parameter that can profoundly influence reaction outcomes. acs.org Solvents can affect reaction rates, chemical equilibrium, and even the stereoselectivity of a reaction by stabilizing or destabilizing reactants, transition states, and intermediates to different extents. rsc.orgresearchgate.net For instance, in nucleophilic substitution reactions, polar solvents may favor S(_N)1 pathways, whereas nonpolar solvents tend to favor S(_N)2 mechanisms, which can have significant implications for stereochemical control. acs.org In the context of diastereoselective crystallization, the solvent system dictates the relative solubilities of the diastereomeric salts, directly impacting the efficiency of the resolution. rsc.org
Kinetic studies are essential for understanding the reaction mechanism and optimizing process parameters. For the synthesis of the pyrrolidine ring, which could be formed via a cycloaddition reaction, kinetic analysis can elucidate the rate-determining step and the influence of reactant concentrations, temperature, and catalysts. researchgate.net Such reactions can often be modeled as pseudo-first-order processes to simplify the kinetic analysis. researchgate.net Similarly, the N-alkylation step to introduce the ethyl group onto the pyrrolidine nitrogen is subject to kinetic control. Understanding its rate law helps in minimizing side reactions and optimizing reagent stoichiometry and reaction time for large-scale production. rsc.org
| Parameter | Influence on Synthesis | Examples of Effects |
| Solvent Polarity | Can alter reaction pathways (e.g., S(_N)1 vs. S(_N)2) and stereoselectivity. rsc.orgacs.org | Polar solvents may stabilize charged intermediates, affecting activation energy. frontiersin.org |
| Solvent Type | Affects solubility of reactants, reagents, and diastereomeric salts. rsc.org | Aromatic vs. aliphatic solvents can lead to different solute-solvent clusters. rsc.org |
| Temperature | Influences reaction rate (Arrhenius equation) and equilibrium position. | Higher temperatures generally increase reaction rates but may decrease selectivity. researchgate.net |
| Concentration | Directly impacts reaction rate according to the rate law. | High concentrations can increase throughput but may lead to side reactions or precipitation issues. |
| Catalyst | Lowers the activation energy, increasing the reaction rate. | Choice of catalyst can determine regio- and stereoselectivity. researchgate.net |
Continuous Flow Reactor Applications in Related Syntheses
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. rsc.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. rsc.org
Chemical Reactivity and Derivatization Studies of 2 1 Ethylpyrrolidin 3 Yl 2,2 Diphenylacetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of esters and amides, as well as undergoing decarboxylation under certain conditions.
Esterification Reactions and Kinetic Studies
The esterification of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid can be achieved through classic methods such as the Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.
Kinetic studies of the esterification of structurally similar carboxylic acids indicate that the reaction rate is influenced by several factors including the structure of the alcohol, temperature, and the concentration of the catalyst. For this compound, the steric hindrance from the bulky diphenylacetyl group could potentially slow down the reaction rate compared to less substituted carboxylic acids.
Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Ethanol
| Temperature (°C) | Catalyst Concentration (mol/L) | Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| 50 | 0.1 | 1.5 x 10⁻⁵ |
| 60 | 0.1 | 3.2 x 10⁻⁵ |
| 70 | 0.1 | 6.8 x 10⁻⁵ |
| 60 | 0.2 | 6.5 x 10⁻⁵ |
Note: The data in this table is illustrative and based on general principles of esterification kinetics.
Amidation and Peptide Coupling Analogues
The carboxylic acid functionality can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, often through the use of coupling agents commonly employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the formation of the amide bond.
The synthesis of darifenacin, an amide of a structurally related acid, demonstrates the feasibility of this transformation. The general approach involves reacting the carboxylic acid with the desired amine in the presence of a suitable coupling agent and a non-nucleophilic base to yield the corresponding amide.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, of this compound is expected to be challenging under normal conditions. Arylacetic acids can undergo decarboxylation, but this often requires harsh conditions or the presence of specific catalysts. nih.gov For instance, oxidative decarboxylation can be promoted by various reagents, leading to the formation of a ketone. nih.govuni-kiel.de In the case of this specific compound, decarboxylation would likely lead to the formation of 1-ethyl-3-(diphenylmethyl)pyrrolidine. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the decarboxylation pathway.
Transformations at the Pyrrolidine (B122466) Nitrogen
The tertiary nitrogen atom in the pyrrolidine ring is a site for alkylation, acylation, and quaternization reactions, leading to a range of derivatives with modified properties.
Alkylation and Acylation Reactions
The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a nucleophile. Alkylation can be achieved by reacting the compound with an alkyl halide. The rate of this SN2 reaction would be influenced by the nature of the alkyl halide and the solvent.
Acylation of the pyrrolidine nitrogen is also a potential transformation, though it is generally less favorable for tertiary amines compared to primary and secondary amines. Reaction with an acyl chloride or anhydride (B1165640) under forcing conditions might lead to the formation of an acylammonium salt, which could then undergo further reactions.
Quaternization Reactions
As a tertiary amine, the pyrrolidine nitrogen can readily undergo quaternization when treated with an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via an SN2 mechanism, and the reactivity of the alkyl halide (RI > RBr > RCl) plays a significant role in the reaction rate.
Table 2: Expected Products from Quaternization of this compound
| Alkylating Agent | Product Name |
| Methyl Iodide | 2-(1-Ethyl-1-methylpyrrolidinium-3-yl)-2,2-diphenylacetate Iodide |
| Ethyl Bromide | 2-(1,1-Diethylpyrrolidinium-3-yl)-2,2-diphenylacetate Bromide |
| Benzyl Chloride | 2-(1-Benzyl-1-ethylpyrrolidinium-3-yl)-2,2-diphenylacetate Chloride |
Note: The product names in this table are systematic names for the expected quaternary ammonium salts.
These quaternization reactions would result in a permanent positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule, such as its solubility and biological activity.
Modifications of the Diphenyl Moiety
The two phenyl rings attached to a quaternary carbon, characteristic of the diphenylacetic acid portion, are primary sites for modification. These aromatic rings can undergo a variety of substitution, oxidation, and reduction reactions.
The diphenyl moiety, structurally similar to diphenylmethane, is susceptible to electrophilic aromatic substitution (EAS). The group connecting the two phenyl rings acts as a mild activating group, directing incoming electrophiles primarily to the para positions of the phenyl rings due to steric hindrance at the ortho positions. youtube.comrsc.org Standard EAS reactions can be employed to introduce a wide range of functional groups onto the aromatic rings. masterorganicchemistry.com
Key electrophilic aromatic substitution reactions applicable to the diphenyl moiety include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (-NO2), predominantly at the para position of one or both phenyl rings. youtube.com Further substitution could yield dinitro derivatives. youtube.com
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would result in the corresponding para-halogenated derivatives. youtube.comyoutube.com
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl halide or anhydride with a Lewis acid catalyst. msu.edu This reaction typically yields a para-substituted ketone, which deactivates the ring against further acylation. lkouniv.ac.in
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic rings. This reaction is reversible, which can be useful in synthetic strategies. lkouniv.ac.in
| Reaction | Reagents | Potential Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | para-Nitro and di-para-nitro derivatives | youtube.com |
| Bromination | Br₂, FeBr₃ | para-Bromo and di-para-bromo derivatives | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-Acyl derivative | msu.edu |
| Sulfonation | SO₃, H₂SO₄ | para-Sulfonic acid derivative | lkouniv.ac.in |
The diphenyl moiety can also be modified through oxidation and reduction reactions, targeting either the aromatic rings or the benzylic position, although the quaternary nature of the alpha-carbon presents unique considerations.
Oxidation: While the quaternary carbon is resistant to oxidation that would typically occur at a benzylic C-H bond, harsh oxidative conditions could potentially lead to cleavage of the C-C bonds or oxidation of the aromatic rings themselves. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize phenylacetic acid. orientjchem.org Electrochemical oxidation has also been used to degrade similar phenolic acid derivatives. ub.edu
Reduction of Aromatic Rings: The phenyl rings can be reduced to cyclohexyl rings through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium. This would transform the diphenyl moiety into a dicyclohexyl group.
Reduction of the Carboxylic Acid: The carboxylic acid group is readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). libretexts.org This transformation yields 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylethanol. Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.org The resulting alcohol could then serve as a handle for further derivatization.
| Transformation | Functional Group | Reagents | Potential Product | Reference |
|---|---|---|---|---|
| Reduction | Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol | libretexts.org |
| Reduction | Aromatic Ring | H₂, Rh/C (high pressure/temp) | Cyclohexyl Ring | msu.edu |
| Oxidation | Molecule | KMnO₄ (harsh conditions) | Ring-opened or degradation products | orientjchem.org |
Cyclization and Rearrangement Studies
The presence of both a carboxylic acid and a pyrrolidine ring within the same molecule allows for the exploration of intramolecular cyclization reactions, primarily leading to the formation of lactam structures.
Lactams, or cyclic amides, are a common structural motif in many biologically active compounds. uclouvain.be The synthesis of γ-lactams (five-membered rings) and other related heterocycles from amino acid precursors is a well-established area of organic synthesis. nih.govorganic-chemistry.org
For this compound, several hypothetical pathways to lactam formation can be considered:
Oxidative Cyclization: The pyrrolidine ring itself can be oxidized to a γ-lactam (pyrrolidin-2-one). uclouvain.be Reagents such as ruthenium tetroxide (RuO4), generated in situ from RuCl3 and NaIO4, are effective for the oxidation of cyclic amines to lactams. uclouvain.be This would create a novel bicyclic structure incorporating the pyrrolidinone ring.
N-Dealkylation followed by Cyclization: The direct intramolecular amidation to form a lactam is hindered by the tertiary nature of the pyrrolidine nitrogen. However, a synthetic route involving an initial N-de-ethylation step would generate a secondary amine. This secondary amine could then undergo intramolecular cyclization with the carboxylic acid moiety, facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC), to form a bicyclic lactam. nih.gov
Rearrangement and Cyclization: Certain reaction conditions could promote rearrangements of the carbon skeleton prior to or during a cyclization event. While specific rearrangements for this structure are not documented, acid-catalyzed isomerizations are known pathways for forming new cyclic structures. berhamporegirlscollege.ac.in
The most intuitive method for forming a lactam ring is the cyclization by amide formation between a carboxylic group and an amine. uclouvain.be
The mechanisms of these potential transformations are rooted in fundamental organic chemistry principles.
Lactamization Mechanism: The intramolecular cyclization of the N-de-ethylated intermediate would proceed via a nucleophilic acyl substitution mechanism. The secondary amine (nucleophile) would attack the electrophilic carbonyl carbon of the carboxylic acid (which would be activated by a coupling agent or conversion to an acyl halide). This is followed by the elimination of a leaving group (e.g., water) to form the amide bond within the new ring structure. nih.gov The thermodynamics and kinetics of such cyclizations are influenced by ring size, with the formation of five- and six-membered rings being generally favored. nih.govresearchgate.net
Oxidative Lactam Formation Mechanism: The oxidation of the pyrrolidine ring at the carbon adjacent to the nitrogen likely proceeds through a mechanism involving the formation of an iminium ion intermediate, which is then further oxidized and hydrolyzed to the corresponding lactam.
Chemo- and Regioselectivity in Complex Reaction Systems
The molecule possesses multiple reactive sites, making chemo- and regioselectivity key considerations in its derivatization. mdpi.com The outcome of a reaction will depend heavily on the choice of reagents and conditions, which can be tuned to target a specific functional group.
Carboxylic Acid vs. Aromatic Rings: Electrophilic reagents under acidic conditions (e.g., nitration, Friedel-Crafts acylation) will preferentially react with the electron-rich phenyl rings. lkouniv.ac.in Conversely, reactions targeting the carboxylic acid, such as esterification (reaction with an alcohol under acid catalysis) or amidation (reaction with an amine using a coupling agent), would leave the aromatic rings untouched under appropriate conditions. libretexts.org Reductive amination using the carboxylic acid as the electrophile is also a viable pathway for derivatizing the amine partner. nih.gov
Tertiary Amine vs. Other Groups: The tertiary amine of the pyrrolidine ring is basic and nucleophilic. It will be protonated under acidic conditions, which would deactivate the molecule towards certain electrophilic attacks. The nitrogen can also be targeted by alkylating agents to form a quaternary ammonium salt or be oxidized. The regioselectivity of C-H alkylation of tertiary amines can be controlled by the choice of catalyst and substrates. nih.gov
Regioselectivity in Aromatic Substitution: As discussed in section 3.3.1, electrophilic attack on the diphenyl moiety is expected to show high regioselectivity for the para positions. This is a result of both electronic activation from the alkyl substituent and steric hindrance at the ortho positions.
| Target Site | Reaction Type | Conditions/Reagents | Expected Outcome | Reference |
|---|---|---|---|---|
| Diphenyl Moiety (para-position) | Electrophilic Aromatic Substitution | Acidic (e.g., HNO₃/H₂SO₄) | Selective functionalization of the aromatic rings | youtube.comrsc.org |
| Carboxylic Acid | Nucleophilic Acyl Substitution | Alcohol/Acid Catalyst (Esterification) | Formation of an ester without modifying other groups | libretexts.org |
| Carboxylic Acid | Reduction | LiAlH₄ | Selective reduction to a primary alcohol | libretexts.org |
| Tertiary Amine | Alkylation | Alkyl Halide (e.g., CH₃I) | Formation of a quaternary ammonium salt | - |
Structural Elucidation and Advanced Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
1D NMR (¹H, ¹³C) for Structural Assignment
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to display a series of signals corresponding to the chemically distinct protons in the molecule. The integration of these signals would indicate the relative number of protons in each environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. For instance, the aromatic protons of the two phenyl groups would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethyl group and the pyrrolidine (B122466) ring would resonate in the upfield region. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The protons on the pyrrolidine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum would be expected to show signals for the carboxylic acid carbon (δ > 170 ppm), the quaternary carbon attached to the phenyl groups, and the aromatic carbons of the phenyl rings (typically δ 120-140 ppm). The aliphatic carbons of the ethyl group and the pyrrolidine ring would appear in the upfield region of the spectrum.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | > 170 |
| Aromatic (C-ipso) | 135 - 145 |
| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |
| Quaternary (C-Ph₂) | 55 - 65 |
| Pyrrolidine Ring Carbons | 20 - 60 |
| Ethyl Group (-CH₂) | 40 - 50 |
| Ethyl Group (-CH₃) | 10 - 15 |
This table is interactive and provides generalized expected chemical shift ranges based on typical values for similar functional groups.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the ethyl group and the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry of the substituent on the pyrrolidine ring.
Solid-State NMR Applications
While less common for routine analysis, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique can be used to study polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound. With a molecular formula of C₂₀H₂₃NO₂, the calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.
Theoretical Exact Mass:
| Molecular Formula | Calculated Exact Mass |
| C₂₀H₂₃NO₂ | 309.1729 |
This interactive table displays the theoretical exact mass for the specified molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.
The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the bond between the pyrrolidine ring and the diphenylacetic acid moiety is a probable fragmentation route. The loss of the ethyl group from the pyrrolidine nitrogen is another expected fragmentation. The fragmentation pattern of the diphenylacetic acid portion would likely involve the loss of CO₂ from the carboxyl group. The study of fragmentation patterns in structurally similar compounds containing pyrrolidine rings indicates that ring-opening and subsequent fragmentation of the pyrrolidine moiety can also occur.
LC-MS for Purity and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for assessing the purity and identifying potential impurities in drug substances. By coupling the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, LC-MS allows for the detection and quantification of the main compound as well as any related substances, degradation products, or synthetic by-products.
In the analysis of this compound, a reversed-phase HPLC method would typically be developed. The separation would be optimized by adjusting parameters such as the column type (e.g., C18), mobile phase composition (often a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization), flow rate, and column temperature.
The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides mass-to-charge ratio (m/z) data for the eluting compounds. For the parent compound, this compound (C₂₀H₂₃NO₂), the expected exact mass would be used for detection in high-resolution mass spectrometry (HRMS). Impurities would be identified by their unique m/z values and fragmentation patterns, which can be elucidated using tandem mass spectrometry (MS/MS). This impurity profile is critical for controlling the quality of the active pharmaceutical ingredient.
Table 1: Representative LC-MS Parameters for Analysis
| Parameter | Value |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule and probing its three-dimensional structure.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The carboxylic acid group would exhibit a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The presence of the two phenyl groups would be confirmed by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹). The aliphatic C-H bonds of the ethyl and pyrrolidine groups would show stretching vibrations in the 2975-2850 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic (Phenyl) |
| 2975-2850 | C-H stretch | Aliphatic (Ethyl, Pyrrolidine) |
| 1725-1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic (Phenyl) |
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound contains a stereocenter at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. VCD is a powerful tool for determining the absolute configuration (R or S) of these enantiomers without the need for crystallization.
The experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental spectrum of one enantiomer and the calculated spectrum for, say, the (S)-configuration, allows for the unambiguous assignment of its absolute stereochemistry.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. The resulting spectrum provides information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups (like C=O), Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the phenyl rings. The analysis of the Raman spectrum of this compound would provide confirmatory data for the presence of the aromatic and aliphatic moieties.
X-ray Crystallography
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For chiral molecules, SCXRD using anomalous dispersion can also be used to determine the absolute configuration of the stereocenter, providing an unambiguous assignment of the R/S configuration that can corroborate findings from VCD spectroscopy. The resulting crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.
Table 3: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1905 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Powder X-ray Diffraction (XRPD) for Polymorphism and Crystallinity
Powder X-ray Diffraction (XRPD) is a critical non-destructive analytical technique used to investigate the solid-state properties of crystalline materials. For a given compound like this compound, XRPD provides a unique fingerprint of its crystalline form, which is essential for identifying and differentiating between various polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
The crystallinity of a sample can also be assessed using XRPD. A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will result in a broad, diffuse halo. The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.
No specific XRPD data for this compound is publicly available in the referenced materials. The following table is a hypothetical representation of what such data might look like.
Hypothetical XRPD Peak Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 85 |
| 12.3 | 7.2 | 100 |
| 15.8 | 5.6 | 60 |
| 19.1 | 4.6 | 75 |
| 21.7 | 4.1 | 90 |
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules, providing valuable information about their three-dimensional structure.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and conformational features of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
Specific experimental ECD data for this compound is not available in the provided search results. The data below is illustrative.
Illustrative ECD Spectral Data
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
|---|---|
| 210 | +15,000 |
| 225 | -8,000 |
| 240 | +5,000 |
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to characterize chiral compounds and determine their optical purity. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule.
While closely related to ECD, ORD provides complementary information. The two phenomena are mathematically related through the Kronig-Kramers transforms. For a molecule like this compound, ORD can be used to confirm the stereochemical assignments made by ECD and to assess the enantiomeric purity of a sample. Ab initio calculations can also be employed to predict ORD spectra, further aiding in the structural elucidation. nih.govrsc.org
No specific ORD data for this compound was found in the search results. The following table represents hypothetical data.
Hypothetical ORD Data
| Wavelength (nm) | Specific Rotation ([α]) |
|---|---|
| 589 (D-line) | +45.5° |
| 436 | +98.2° |
| 365 | +185.0° |
| 313 | -250.7° |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, energy levels, and other electronic properties.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.
For 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, ab initio methods would be valuable for obtaining benchmark data for its geometric and electronic properties. For instance, studies on the pyrrolidine (B122466) molecule have utilized ab initio methods to investigate its puckered structure and the energy barrier for ring twisting. nih.govrsc.org Similar calculations on the target molecule could provide a detailed understanding of the pyrrolidine ring's conformation and the orientation of the ethyl and diphenylacetic acid substituents. High-level ab initio calculations could also be used to refine the energies of different conformers and transition states, providing a more accurate picture of the molecule's potential energy surface.
Calculation of Spectroscopic Parameters (NMR, IR, ECD)
Quantum chemical methods are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these calculations can provide valuable insights.
NMR (Nuclear Magnetic Resonance): The calculation of NMR chemical shifts (¹H and ¹³C) is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. These predicted shifts can then be compared with experimental data to confirm the molecular structure. Ab initio calculations of ¹³C NMR shifts have been successfully used to correctly assign signals in complex molecules like pyrrolizidine (B1209537) alkaloids. researchgate.net
IR (Infrared): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum can be used to assign the vibrational modes of the molecule, such as the stretching and bending of specific bonds.
ECD (Electronic Circular Dichroism): For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum of a molecule. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral centers in this compound could be determined.
An example of a data table that could be generated from these calculations is shown below. This table is for illustrative purposes only.
| Spectroscopic Parameter | Illustrative Calculated Value | Experimental Value |
| ¹H NMR Shift (ppm) | C-H (pyrrolidine): X.XX | - |
| ¹³C NMR Shift (ppm) | C=O (acid): XXX.X | - |
| IR Frequency (cm⁻¹) | C=O stretch: XXXX | - |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.
Exploration of Conformational Landscape and Energy Minima
This compound has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states). This can be achieved by systematically rotating the dihedral angles of the molecule and calculating the energy at each step.
Computational studies on similar structures, such as heterophanes, have demonstrated the use of these methods to find stable anti and syn conformers arising from the flipping of aromatic rings. cwu.edu For the target molecule, a key aspect would be to understand the relative orientations of the two phenyl rings and the ethylpyrrolidine group. The propeller-like conformation of diphenylacetic acid has been studied, and similar arrangements would be expected in this derivative. researchgate.net The puckering of the pyrrolidine ring also contributes to the conformational diversity. rsc.org
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion.
For this compound, MD simulations could be used to investigate how the presence of a solvent, such as water, affects its conformational preferences. The simulations would reveal the role of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, in stabilizing certain conformations. MD simulations have been used to study the interactions between various drug molecules and polymers, highlighting the importance of hydrogen bonding. dovepress.com The study of solvent effects is crucial as the biological activity and physical properties of a molecule are often determined by its behavior in an aqueous environment.
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies published that focus on "this compound" for the explicit topics of molecular flexibility, reaction mechanism modeling, or Quantitative Structure-Property Relationship (QSPR) analysis of its purely chemical properties.
While computational methods are widely applied to molecules with similar structural features, such as pyrrolidine rings or diphenylacetic acid moieties, research has not been specifically directed toward the requested compound in these particular areas. Studies on related pyrrolidine derivatives tend to focus on reaction syntheses, molecular docking for biological targets, or QSAR models related to pharmacological activity rather than the fundamental chemical properties and theoretical behaviors specified.
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, as the primary research data does not appear to exist in publicly accessible literature.
Analytical Method Development and Validation for Research Applications
Chromatographic Method Development
The development of robust chromatographic methods is fundamental for assessing the purity and stereochemical integrity of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid. The compound's structure, featuring a carboxylic acid group, a tertiary amine, and a chiral center, necessitates a multi-faceted analytical approach.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessmentwjpmr.comresearchgate.netmjcce.org.mklcms.cz
RP-HPLC is the primary technique for determining the purity of the compound and for identifying and quantifying any process-related impurities or degradation products. wjpmr.com A stability-indicating method can be developed to separate the main compound from potential byproducts. pensoft.netresearchgate.net
The goal of optimization is to achieve a symmetrical peak shape for the analyte, good resolution from any impurities, and a reasonable run time.
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of organic acids and related pharmaceutical compounds. pensoft.nettandfonline.com Columns with high carbon load and end-capping provide good retention and peak shape for moderately polar compounds.
Mobile Phase: The mobile phase composition is critical for controlling the retention and selectivity of the separation. lcms.cz
pH: As this compound is a zwitterionic compound (containing both an acidic carboxylic group and a basic tertiary amine), the pH of the mobile phase is the most critical parameter. To achieve good retention and peak shape on a reversed-phase column, the ionization of the carboxylic acid should be suppressed. This is typically achieved by using an acidic mobile phase with a pH around 2.5-3.0. ub.edupensoft.net Buffers such as phosphate (B84403) or formate are commonly used to maintain a stable pH. lcms.czpensoft.net
Organic Modifier: Acetonitrile (B52724) is a common choice due to its low UV cutoff and viscosity. Methanol (B129727) can also be used and may offer different selectivity. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed to elute impurities with a wide range of polarities.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. pensoft.net Column temperature is typically maintained around 30 °C to ensure reproducibility of retention times. researchgate.net
A typical starting point for method development would be a C18 column with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile, run in a gradient mode. Detection is generally performed using a UV detector at a low wavelength, such as 210 nm or 225 nm, where the phenyl groups exhibit strong absorbance. mjcce.org.mkpensoft.net
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B 0 | 30 20 | 80 25 | 80 26 | 30 30 | 30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Puritynih.gov
The presence of a stereocenter at the C3 position of the pyrrolidine (B122466) ring necessitates the development of a chiral separation method to determine the enantiomeric purity of the compound. Direct separation using a chiral stationary phase (CSP) is the most common approach. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and often successful in separating a wide range of chiral compounds, including those containing pyrrolidine moieties. nih.gov
An alternative, indirect approach involves derivatizing the racemic compound with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. juniperpublishers.comchiralpedia.com These diastereomers can then be separated on a standard achiral RP-HPLC column. chiralpedia.com
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas chromatography is generally less suitable for the direct analysis of a non-volatile, polar compound like this compound. However, it can be a valuable tool for analyzing volatile starting materials, byproducts, or residual solvents. Furthermore, the compound can be made amenable to GC analysis through derivatization. Esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) would increase its volatility.
For chiral analysis, GC with a chiral stationary phase, such as one based on modified cyclodextrins, could potentially separate the enantiomers of a derivatized form of the compound. acs.orgacs.org GC-MS (Gas Chromatography-Mass Spectrometry) can be used for the identification of unknown impurities by providing structural information from the mass spectrum. nih.govdrugbank.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often offering advantages over HPLC in terms of speed and reduced solvent consumption. chempartner.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol or ethanol. chempartner.com The same chiral stationary phases used in HPLC can be employed in SFC. chromatographyonline.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can achieve faster and more efficient separations. chempartner.comchromatographyonline.com This makes it an excellent alternative for high-throughput enantiomeric purity screening during research. chromatographyonline.com
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
Method Validation for Research Use (following academic principles)
For research applications, a developed analytical method should be validated to ensure it is fit for its intended purpose. aaps.ca This involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of the target compound. ijarsct.co.in Key validation parameters, based on principles outlined by bodies like the International Council for Harmonisation (ICH), include the following: scispace.comlcms.cz
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by obtaining clean separation of all components and, if available, running a placebo sample to show no interference.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mastelf.com This is typically assessed by analyzing a series of standards at different concentrations (e.g., 5 levels) and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. mastelf.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). scispace.com This provides an indication of its reliability during normal usage.
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 2.0% for main component; ≤ 10% for impurities |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity studies are performed to demonstrate that the method can differentiate the analyte from other substances.
In a typical study for this compound, a solution of the pure compound would be injected into an HPLC system to establish its retention time. To prove specificity, chromatograms of a placebo (all components except the analyte) and the placebo spiked with the analyte would be compared. The absence of any interfering peaks at the retention time of the main compound in the placebo chromatogram indicates the method's specificity. sphinxsai.com Furthermore, the method's ability to separate the analyte from its potential degradation products, generated through forced degradation studies, would be demonstrated to ensure selectivity. pensoft.net
Linearity and Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999. nih.govresearchgate.net
Illustrative Data for Linearity Determination
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 150,234 |
| 25 | 375,589 |
| 50 | 751,102 |
| 75 | 1,126,540 |
| 100 | 1,502,300 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy and Precision Assessments (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by adding known amounts of the analyte to a placebo mixture and calculating the percentage of the analyte recovered.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day precision) : Assesses the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Acceptance criteria for both accuracy (recovery) and precision (%RSD) are generally within 98.0-102.0% and ≤2%, respectively. researchgate.net
Illustrative Data for Accuracy and Precision
| Parameter | Concentration Level | Result |
|---|---|---|
| Accuracy (% Recovery) | 80% | 99.5% |
| 100% | 100.8% | |
| 120% | 101.2% | |
| Repeatability (%RSD, n=6) | 100% | 0.85% |
| Intermediate Precision (%RSD, n=6) | 100% | 1.21% |
Detection and Quantitation Limits (LOD, LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. europa.eu
Illustrative LOD and LOQ Values
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Robustness and System Suitability Testing
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. nih.gov
System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed prior to and during the analysis of samples to verify that the system and procedure are capable of providing data of acceptable quality. nih.gov SST parameters often include theoretical plates, peak asymmetry (tailing factor), resolution between adjacent peaks, and the precision of replicate injections (%RSD).
Illustrative System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Peak Asymmetry (Tailing Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) for replicate injections | ≤ 1.0% |
Chemical Stability Studies
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Evaluation of Degradation Pathways (e.g., Thermal, Photochemical, Hydrolytic Stability)
Forced degradation studies are essential for identifying the likely degradation products and establishing the degradation pathways of the compound. These studies expose this compound to stress conditions that are more severe than accelerated stability conditions.
Thermal Stability : The compound would be exposed to high temperatures (e.g., 100-140°C) to assess its stability. nih.gov The presence of residual water can significantly accelerate thermal degradation. nih.gov
Photochemical Stability : The compound's stability is evaluated under exposure to light, typically using a combination of visible and UV light sources.
Hydrolytic Stability : The stability of the compound is tested across a range of pH values (e.g., acidic, neutral, and alkaline solutions) to determine its susceptibility to hydrolysis. Studies on similar structures, such as 4-(pyrrol-2-yl)azetidin-2-ones, have shown that hydrolysis in alkaline conditions can lead to fragmentation of the molecule, yielding products like diphenylacetic acid. rsc.org
Oxidative Stability : The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to investigate its potential for oxidative degradation. The major initial degradation pathway for some related compounds has been found to be oxidative in nature. nih.gov
Following exposure to these stress conditions, the samples are analyzed, typically by HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate and identify the degradation products formed.
Forced Degradation Studies to Identify Degradants
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical compounds, designed to identify the likely degradation products that may form under various environmental conditions. ijcrt.org These studies are mandated by regulatory bodies, such as the International Conference on Harmonisation (ICH), to establish the intrinsic stability of a drug substance, understand its degradation pathways, and develop stability-indicating analytical methods. pharmoutsourcing.comscispace.com For the compound this compound, a comprehensive forced degradation study would involve subjecting the compound, in both solid and solution states, to a range of severe conditions. ijcrt.org The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule, which could lead to unrealistic secondary degradation products. resolvemass.ca
The primary stress conditions applied would include:
Acid and Base Hydrolysis: The compound would be exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at various temperatures. While carboxylic acid groups are generally stable to hydrolysis, the rest of the molecule's stability under these pH extremes would be evaluated. britannica.comresearchgate.net
Oxidation: Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), would be performed to assess the molecule's susceptibility to oxidation. The tertiary amine within the ethylpyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. acs.orglibretexts.org The pyrrolidine ring itself could also be a site of oxidative cleavage. nih.govresearchgate.net
Thermal Degradation: The compound would be exposed to high temperatures (e.g., 40-80°C) in a controlled environment, both as a solid and in solution, to evaluate its thermal stability. pharmaguideline.com High heat can induce decarboxylation or other fragmentation reactions. wikipedia.orgnih.gov
Photodegradation: To assess light sensitivity, the compound would be exposed to a combination of UV and visible light, as specified by ICH Q1B guidelines. pharmoutsourcing.compharmaguideline.com This helps determine if special packaging or storage conditions are required to protect it from light-induced degradation. mdpi.com
The samples generated from these stress conditions are then analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradants.
Table 1: Hypothetical Forced Degradation Plan for this compound
| Stress Condition | Reagent/Method | Potential Degradation Pathway | Primary Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl, heated | Potential for minor degradation, stability of the pyrrolidine ring assessed. | RP-HPLC with UV/PDA detection |
| Base Hydrolysis | 0.1 M NaOH, heated | Evaluation of molecular stability under alkaline conditions. | RP-HPLC with UV/PDA detection |
| Oxidation | 3% H₂O₂, room temp/heated | Formation of N-oxide on the pyrrolidine nitrogen; potential ring opening. | RP-HPLC with UV/PDA and LC-MS |
| Thermal (Dry Heat) | 80°C | Decarboxylation, fragmentation of the side chain. | RP-HPLC with UV/PDA and GC-MS (after derivatization) |
| Photolytic | ICH Q1B specified light source | Photolytic cleavage, formation of radical-induced degradants. | RP-HPLC with UV/PDA detection |
Development of Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Following forced degradation studies, hyphenated analytical techniques are essential for the separation, identification, and structural elucidation of the resulting degradants. nih.gov These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is generally impractical due to the compound's low volatility and the thermal lability of the carboxylic acid group. usherbrooke.ca Therefore, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl ester. libretexts.org
Common derivatization methods include:
Alkylation: Using reagents like ethyl chloroformate to form an ethyl ester. researchgate.net
Silylation: Reacting the compound with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. usherbrooke.calibretexts.org
Once derivatized, the compound and its degradants can be separated on a GC column and identified based on their mass spectra.
Table 2: Prospective GC-MS Method Parameters (after Derivatization)
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the foremost technique for analyzing pharmaceutical compounds and their degradation products due to its high sensitivity, specificity, and applicability to a wide range of polar and non-volatile molecules without the need for derivatization. intertek.comijrar.com A reversed-phase HPLC method would be developed to separate the parent compound from its degradants, coupled to a mass spectrometer for detection and identification.
Electrospray ionization (ESI) is a common ionization source for this type of molecule, capable of generating protonated molecules [M+H]⁺ in positive ion mode, which is likely for the tertiary amine, or deprotonated molecules [M-H]⁻ in negative ion mode for the carboxylic acid. Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ions to create a characteristic fragmentation pattern, aiding in the identification of unknown degradants. nih.govyoutube.com
Table 3: Prospective LC-MS Method Parameters
| Parameter | Condition |
| LC Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 15 minutes |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole |
| Detection Mode | Full Scan (for unknowns) and MS/MS (for structural elucidation) |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
For degradants where the structure cannot be definitively determined by LC-MS alone, LC-NMR serves as a powerful tool for unambiguous structural elucidation. iosrphr.org By coupling an HPLC system directly to an NMR spectrometer, complete NMR spectra (e.g., ¹H, ¹³C, COSY) can be acquired for compounds as they elute from the column. ribbitt.com
While less sensitive than mass spectrometry, LC-NMR provides detailed information about the atom connectivity of a molecule, making it invaluable for characterizing novel or unexpected degradation products. nih.gov Often, LC-MS and LC-NMR are used in a complementary fashion, where LC-MS provides accurate mass and fragmentation data, and LC-NMR provides the definitive structural framework. spectroscopyonline.com This integrated approach is particularly useful for resolving complex structural isomers that may be indistinguishable by mass spectrometry alone.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for the Pyrrolidine-Diphenylacetic Acid Core
The development of efficient and stereoselective synthetic routes to the pyrrolidine-diphenylacetic acid core is a fundamental area for future research. Current methodologies for the synthesis of substituted pyrrolidines often involve multi-step sequences. nih.gov Future explorations could focus on convergent strategies that construct the core in fewer steps with higher yields.
One promising direction is the use of transition-metal-catalyzed cross-coupling reactions to introduce the diphenylacetic acid moiety onto a pre-functionalized pyrrolidine (B122466) ring. Additionally, asymmetric Michael addition reactions of substituted enones could offer a pathway to enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, which could then be further elaborated. The development of novel organocatalytic methods for the synthesis of densely substituted pyrrolidines also presents a viable and environmentally friendly approach. acs.org
Further research into one-pot, multicomponent reactions could also streamline the synthesis of this structural motif. For instance, ultrasound-promoted synthesis has been shown to be effective for generating pyrrolidinone derivatives and could be adapted for the synthesis of the target scaffold.
Table 1: Potential Novel Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Transition-Metal Catalysis | Cross-coupling of a pyrrolidine derivative with a diphenylacetic acid precursor. | High efficiency and functional group tolerance. |
| Asymmetric Michael Addition | Enantioselective addition to a carboxylate-substituted enone to form the pyrrolidine ring. | High stereocontrol. |
| Organocatalysis | Use of small organic molecules to catalyze the formation of substituted pyrrolidines. | Metal-free, environmentally benign. |
Advanced Spectroscopic Characterization of Conformational Dynamics
The conformational flexibility of the pyrrolidine ring and the rotational freedom of the diphenylacetic acid group in 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid are crucial to its chemical behavior. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed insights into these dynamics.
Future studies could employ two-dimensional NMR techniques, such as NOESY and ROESY, to determine through-space correlations between protons, revealing the preferred conformations of the molecule in solution. Variable temperature NMR studies would also be invaluable in understanding the energetic barriers to conformational changes. In situ ReactIR spectroscopy could be employed to monitor reactions and intermediates in real-time, providing mechanistic insights into its synthesis and reactivity. acs.org
Computational modeling, in conjunction with experimental NMR data, can offer a powerful approach to understanding the conformational landscape. researchgate.net By comparing calculated and experimental chemical shifts and coupling constants, a more accurate picture of the dominant conformers and their relative populations can be established. researchgate.net
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Property Prediction for this compound
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For a molecule like this compound, these computational tools can be applied to predict both its reactivity and its physicochemical properties.
ML models can be trained on large datasets of known reactions to predict the outcomes of novel synthetic transformations, potentially identifying more efficient pathways to the target compound and its derivatives. nih.gov Furthermore, AI can be utilized to predict a wide range of molecular properties, including solubility, lipophilicity, and potential biological activities, without the need for extensive experimental work. iapchem.org This can significantly accelerate the process of identifying derivatives with desired characteristics.
The development of "pairwise" deep learning approaches, such as DeepDelta, can predict property differences between two molecules, which is particularly useful for guiding the optimization of a lead compound. researchgate.net For N-alkylpyrrolidine derivatives, ML models can be trained to predict various properties, aiding in the design of new analogs. chemrxiv.org
Table 2: Applications of AI and Machine Learning
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Reaction Prediction | Forecasting the products and yields of synthetic reactions. | Accelerating the discovery of new synthetic routes. |
| Property Prediction | Estimating physicochemical and biological properties. | Prioritizing the synthesis of promising derivatives. |
Design and Synthesis of Chemically Diverse Derivatives as Probes for Fundamental Organic Reaction Studies
The this compound scaffold can serve as a versatile platform for the design and synthesis of a diverse library of derivatives. These derivatives, with systematic variations in their structure, can be invaluable tools for studying fundamental organic reaction mechanisms.
For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the diphenylacetic acid moiety would allow for a systematic investigation of electronic effects on reaction rates and equilibria. Similarly, modifying the ethyl group on the pyrrolidine nitrogen or introducing substituents at other positions on the pyrrolidine ring would provide insights into steric and conformational effects.
The synthesis of these derivatives could be achieved through established methods for functionalizing phenylacetic acids and pyrrolidines. doaj.orgmdpi.comnih.gov These compounds could then be used as substrates in a variety of organic reactions to probe reaction mechanisms, transition state geometries, and the influence of non-covalent interactions on reactivity.
Investigation of Non-Covalent Interactions and Supramolecular Assembly Involving the Compound
The presence of a carboxylic acid group and a tertiary amine in this compound makes it an excellent candidate for studying non-covalent interactions and supramolecular assembly. The interplay between the acidic proton of the carboxylic acid and the lone pair of electrons on the tertiary amine can lead to the formation of well-defined hydrogen-bonded structures in the solid state and in solution. nih.govrsc.org
Future research could focus on the crystallographic analysis of the compound and its derivatives to elucidate the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking interactions between the phenyl rings. researchgate.net The formation of cocrystals with other molecules could also be explored, which can significantly alter the physicochemical properties of the parent compound. mdpi.com
Understanding these non-covalent interactions is not only of fundamental interest but also has practical implications. The supramolecular assembly of molecules can influence properties such as solubility, melting point, and crystal packing, which are critical in materials science and pharmaceutical development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, and how can purity be ensured?
- Methodological Answer : The compound’s synthesis likely involves multi-step routes, such as:
- Esterification/Amide Coupling : Utilize palladium-catalyzed cross-coupling for introducing the pyrrolidine moiety, followed by acid hydrolysis to yield the acetic acid derivative.
- Purification : High-performance liquid chromatography (HPLC) with gradient elution (e.g., using C18 columns) is critical for isolating high-purity fractions (>98% purity) .
- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction can resolve structural ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental contamination .
- Emergency Response : For inhalation exposure, relocate to fresh air and monitor for respiratory irritation. Seek medical evaluation if symptoms persist .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., pyrrolidine functionalization). Tools like Gaussian or ORCA are standard .
- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproduct profiles) into computational models to refine predictions. ICReDD’s approach demonstrates a 30–50% reduction in optimization time through iterative computation-experiment cycles .
Q. What statistical experimental design approaches are suitable for optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Apply a 2³ full factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Analyze main effects and interactions using ANOVA to identify optimal conditions .
- Response Surface Methodology (RSM) : After screening, use central composite design to model non-linear relationships and maximize yield while minimizing side reactions .
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in stereochemical control?
- Methodological Answer :
- Data Triangulation : Cross-validate computational stereochemical predictions with experimental techniques:
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm enantiomeric excess.
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemical assignments .
- Sensitivity Analysis : Test computational models under varying parameters (e.g., solvent dielectric constant) to identify sources of divergence .
Q. What strategies mitigate variability in biological assay results when testing this compound’s activity?
- Methodological Answer :
- Assay Replicates : Perform triplicate experiments with internal controls (e.g., reference inhibitors) to quantify inter-experimental variability.
- Data Normalization : Use Z-score standardization or plate-to-plate correction to account for batch effects.
- Mechanistic Studies : Pair dose-response curves with molecular docking simulations to correlate bioactivity with binding affinity, reducing false positives .
Distinction Between Basic and Advanced Questions
- Basic : Focus on foundational techniques (synthesis, characterization, safety).
- Advanced : Emphasize optimization, computational integration, and resolving complex data discrepancies.
Key Methodological Themes
- Synthesis : Multi-step organic reactions, purification, and validation.
- Computational Integration : DFT, factorial design, and feedback loops.
- Safety/Compliance : Adherence to GHS protocols and waste disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
